3-oxopentan-2-yl 2,2-dimethyl-1,3-dioxolane-4-carboxylate
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Overview
Description
3-oxopentan-2-yl 2,2-dimethyl-1,3-dioxolane-4-carboxylate is an organic compound that belongs to the class of dioxolanes. Dioxolanes are five-membered cyclic acetals that are commonly used as protecting groups for carbonyl compounds in organic synthesis. This compound is characterized by its unique structure, which includes a dioxolane ring and a carboxylate ester group.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-oxopentan-2-yl 2,2-dimethyl-1,3-dioxolane-4-carboxylate can be synthesized through the acetalization of carbonyl compounds with 1,2-ethanediol in the presence of a Brönsted or Lewis acid catalyst . The reaction typically involves refluxing the mixture in toluene with a catalyst such as toluenesulfonic acid, which allows for the continuous removal of water using a Dean-Stark apparatus . Other catalysts like zirconium tetrachloride can also be used for acetalization under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. The choice of catalyst and solvent, as well as the removal of by-products, are critical factors in industrial production.
Chemical Reactions Analysis
Types of Reactions
3-oxopentan-2-yl 2,2-dimethyl-1,3-dioxolane-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or osmium tetroxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminium hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium methoxide or ammonia.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), osmium tetroxide (OsO₄)
Reduction: Lithium aluminium hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Sodium methoxide (NaOCH₃), ammonia (NH₃)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
3-oxopentan-2-yl 2,2-dimethyl-1,3-dioxolane-4-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-oxopentan-2-yl 2,2-dimethyl-1,3-dioxolane-4-carboxylate involves its role as a protecting group. The dioxolane ring protects carbonyl groups from unwanted reactions during synthetic transformations. The protection is achieved through the formation of a stable cyclic acetal, which can be deprotected under acidic conditions to regenerate the original carbonyl compound .
Comparison with Similar Compounds
Similar Compounds
- 2,2-Dimethyl-1,3-dioxolane
- 4-(Hydroxymethyl)-1,3-dioxolan-2-one
- ®-(-)-2,2-Dimethyl-1,3-dioxolane-4-methanol
Uniqueness
3-oxopentan-2-yl 2,2-dimethyl-1,3-dioxolane-4-carboxylate is unique due to its specific structure, which combines a dioxolane ring with a carboxylate ester group. This combination provides distinct reactivity and stability, making it valuable in various synthetic applications.
Properties
CAS No. |
823813-81-6 |
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Molecular Formula |
C11H18O5 |
Molecular Weight |
230.26 g/mol |
IUPAC Name |
3-oxopentan-2-yl 2,2-dimethyl-1,3-dioxolane-4-carboxylate |
InChI |
InChI=1S/C11H18O5/c1-5-8(12)7(2)15-10(13)9-6-14-11(3,4)16-9/h7,9H,5-6H2,1-4H3 |
InChI Key |
SXTXLBORSDAXKG-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C(C)OC(=O)C1COC(O1)(C)C |
Origin of Product |
United States |
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